Chloromethyl octanoate
Description
BenchChem offers high-quality Chloromethyl octanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl octanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloromethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCUJOMLYAQHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335452 | |
| Record name | Chloromethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-70-5 | |
| Record name | Chloromethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Chloromethyl Octanoate: Pathway and Mechanism
This guide provides a comprehensive technical overview of the synthesis of chloromethyl octanoate, a valuable reagent and intermediate in pharmaceutical and organic chemistry. We will delve into the prevalent synthetic pathways, elucidate the underlying reaction mechanisms, and provide detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's preparation.
Introduction and Strategic Importance
Chloromethyl octanoate serves as a key intermediate in the synthesis of various pharmaceutical compounds and as a protecting group for carboxylic acids. Its utility lies in the reactive chloromethyl ester moiety, which allows for the facile introduction of an octanoyl group under specific conditions. A thorough understanding of its synthesis is paramount for ensuring high purity, yield, and safety in its application. This guide will focus on a robust and widely applicable synthetic strategy commencing from octanoic acid.
The Primary Synthetic Pathway: A Two-Step Approach
The most reliable and common laboratory-scale synthesis of chloromethyl octanoate is a two-step process. This approach ensures high conversion and minimizes side reactions. The overall transformation is as follows:
This pathway is strategically advantageous as it isolates the formation of the highly reactive acyl chloride before its subsequent reaction to form the target chloromethyl ester.
Step 1: Synthesis of Octanoyl Chloride
The initial step involves the conversion of octanoic acid to its corresponding acyl chloride, octanoyl chloride. This is a standard transformation in organic synthesis, and several reagents can accomplish this.[1][2]
Reagent Selection and Rationale
Thionyl chloride (SOCl₂) is often the reagent of choice for this conversion.[3][4] The primary advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[4] Oxalyl chloride ((COCl)₂) is another excellent alternative, often used with a catalytic amount of dimethylformamide (DMF).[5]
Reaction Mechanism: Conversion of Octanoic Acid to Octanoyl Chloride
The mechanism for the reaction with thionyl chloride proceeds through a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group.
Experimental Protocol: Synthesis of Chloromethyl Octanoate
Materials:
-
Octanoyl chloride
-
Paraformaldehyde
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flask with a reflux condenser and a drying tube
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add paraformaldehyde and a catalytic amount of anhydrous zinc chloride.
-
Add an anhydrous solvent like dichloromethane.
-
Slowly add the octanoyl chloride to the suspension with stirring.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any remaining solids.
-
Wash the organic phase with cold water and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and the catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude chloromethyl octanoate.
-
The product can be further purified by vacuum distillation.
Quantitative Data and Reaction Parameters
| Parameter | Step 1: Octanoyl Chloride Synthesis | Step 2: Chloromethyl Octanoate Synthesis |
| Reactants | Octanoic acid, Thionyl chloride | Octanoyl chloride, Paraformaldehyde |
| Catalyst | None (reagent-mediated) | Anhydrous Zinc Chloride (catalytic) |
| Solvent | Dichloromethane (anhydrous) | Dichloromethane (anhydrous) |
| Temperature | Reflux (approx. 40 °C) | Reflux (approx. 40 °C) |
| Typical Yield | > 90% | 70-85% (based on analogous reactions) |
Safety Considerations
-
Thionyl chloride and octanoyl chloride are corrosive and react violently with water, releasing HCl gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen and an irritant. Avoid inhalation of the powder.
-
Chloromethyl esters are potentially carcinogenic and should be handled with care.
Conclusion
The synthesis of chloromethyl octanoate via a two-step process involving the initial formation of octanoyl chloride followed by a zinc-catalyzed reaction with paraformaldehyde is a reliable and efficient method. This guide has provided a detailed examination of the reaction pathways, the underlying mechanisms, and practical experimental protocols. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently and safely prepare this important chemical intermediate for its various applications in drug development and organic synthesis.
References
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Organic Syntheses. α-Halo Ethers from Symmetric Acetals. [Online] Available at: [Link]
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Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of organic chemistry, 70(23), 9618–9621. [Online] Available at: [Link]
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Organic Chemistry Portal. Acyl chloride synthesis. [Online] Available at: [Link]
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Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. [Online] Available at: [Link]
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Chemguide. Converting carboxylic acids into acyl (acid) chlorides. [Online] Available at: [Link]
- Google Patents. Preparation of chloromethyl chloroformate from formaldehyde and phosgene.
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International Journal of Scientific Research and Publications. Simple and efficient esterification reaction catalyzed by Zinc chloride (ZnCl2). [Online] Available at: [Link]
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Khan Academy. Preparation of acyl (acid) chlorides. [Online] Available at: [Link]
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Chemistry Steps. Making acid chlorides from carboxylic acids. [Online] Available at: [Link]
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YouTube. synthesis of esters from acid chlorides. [Online] Available at: [Link]
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Navigating the Unseen: A Technical Guide to the Safe Handling of Chloromethyl Octanoate in Research and Development
By a Senior Application Scientist
For the researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow is a constant. Among these, alkylating agents such as chloromethyl octanoate represent a class of potent reagents that, while invaluable for chemical synthesis, demand a heightened level of respect and a rigorous adherence to safety protocols. This guide provides an in-depth technical overview of the safety considerations and handling precautions for chloromethyl octanoate, drawing from available data and established best practices for related hazardous compounds.
Understanding the Compound: Chloromethyl Octanoate
Chloromethyl octanoate (CAS No. 61413-70-5) is an ester of octanoic acid.[1][2] Its chemical structure includes a chloromethyl group, which is a common feature in potent alkylating agents. This functional group is the primary driver of its reactivity and, consequently, its potential hazards.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C9H17ClO2 | PubChem[2] |
| Molecular Weight | 192.68 g/mol | PubChem[2] |
| Appearance | Liquid (presumed) | Sigma-Aldrich |
| Purity | 97% (typical) | Sigma-Aldrich |
Hazard Identification and Risk Assessment: A Proactive Approach
Due to the limited availability of comprehensive toxicological data for chloromethyl octanoate itself, a conservative approach to hazard assessment is paramount.[1] We must infer potential risks based on its chemical structure and the known hazards of similar compounds, such as chloromethyl chloroformate and methyl chloromethyl ether.[3][4][5]
Primary Hazards:
-
Corrosive: Like many chloromethyl esters, it is expected to be corrosive to the skin and eyes.[3][5] Direct contact can cause severe burns and irreversible eye damage.
-
Toxic if Inhaled: Vapors or aerosols are likely to be toxic if inhaled, potentially causing severe respiratory irritation and, in higher concentrations, pulmonary edema.[4][5]
-
Potential Carcinogen: Many alkylating agents are considered potential or known carcinogens. Methyl chloromethyl ether, a related compound, is regulated by OSHA as a potential carcinogen. Until data proves otherwise, chloromethyl octanoate should be handled as a suspect carcinogen.
-
Reacts with Water: Contact with water may lead to the release of toxic and corrosive fumes, such as hydrogen chloride gas.[4]
The following DOT script visualizes the logical relationship between the chemical properties of chloromethyl octanoate and its associated hazards.
Caption: Relationship between chemical properties and hazards of chloromethyl octanoate.
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
The cornerstone of safely handling potent chemical agents is a robust system of engineering controls, supplemented by appropriate personal protective equipment (PPE).
Engineering Controls:
-
Fume Hood: All work with chloromethyl octanoate must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Ventilation: The laboratory should have adequate general ventilation.
-
Designated Area: If feasible, designate a specific area within the fume hood for working with chloromethyl octanoate to contain potential contamination. Entrances to areas where it is used should be clearly marked with warning signs.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment.
| PPE | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | To prevent skin contact. |
| Eye Protection | Chemical splash goggles and a face shield. | To protect the eyes and face from splashes. |
| Lab Coat | A chemically resistant lab coat or apron. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain operations, such as cleaning up spills. | To prevent inhalation of vapors, especially in situations with a higher risk of exposure. |
Safe Handling and Storage: Procedural Diligence
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leaks before opening.
-
Open the package in a fume hood.
-
Verify that the container is intact and properly labeled.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong oxidizing agents, and bases.
-
The storage container should be tightly sealed.[6]
-
Store in a designated, locked cabinet if possible, to restrict access.[4][6]
Experimental Procedures:
The following workflow diagram, generated using DOT script, outlines the key steps for the safe handling of chloromethyl octanoate during an experimental procedure.
Caption: Experimental workflow for the safe handling of chloromethyl octanoate.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical.
Spills:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the fume hood is operating.
-
Contain: If it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Neutralize: For small spills, a suitable neutralizing agent may be used if known to be safe and effective.
-
Clean-up: Use spark-proof tools and non-combustible absorbent material.[3] Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Thoroughly decontaminate the spill area.
Exposure:
-
Inhalation: Move the individual to fresh air immediately. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
Waste Disposal: A Cradle-to-Grave Responsibility
All waste contaminated with chloromethyl octanoate, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect all chloromethyl octanoate waste in a dedicated, properly labeled, and sealed container.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Conclusion: A Culture of Safety
The responsible use of potent chemical reagents like chloromethyl octanoate is fundamental to advancing scientific research and drug development. By fostering a culture of safety that prioritizes proactive risk assessment, diligent adherence to established protocols, and thorough training, we can mitigate the inherent risks and ensure the well-being of all laboratory personnel. This guide serves as a foundational resource, but it is incumbent upon each researcher to seek out all available safety information and to exercise prudent judgment in their work.
References
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- Chemical Safety Data Sheet MSDS / SDS - Chloromethyl chloroform
- These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo - Albert Einstein College of Medicine. Albert Einstein College of Medicine.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Common Name: CHLOROMETHYLCHLORO- FORMATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXP - NJ.gov. NJ.gov.
- Chloromethyl octanoate | C9H17ClO2 | CID 525231 - PubChem. PubChem.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- Chloromethyl octanoate | 61413-70-5 - Sigma-Aldrich. Sigma-Aldrich.
- Standard Oper
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- 7. bu.edu [bu.edu]
A Comprehensive Technical Guide to the Solubility of Chloromethyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of chloromethyl octanoate, a key intermediate in pharmaceutical sciences and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document offers a detailed examination of the theoretical principles governing the dissolution of chloromethyl octanoate in various organic solvents. In the absence of extensive empirical solubility data in publicly accessible literature, this guide focuses on equipping the research and drug development professional with the fundamental knowledge and practical methodologies required to predict, determine, and modulate the solubility of this compound. We will delve into the physicochemical properties of chloromethyl octanoate, explore the interplay of solute-solvent interactions, and provide detailed, field-proven experimental protocols for accurate solubility determination. Furthermore, this guide will present a qualitative assessment of expected solubility in a range of common organic solvents and introduce the conceptual framework of predictive models.
Introduction: The Significance of Chloromethyl Octanoate in Modern Chemistry
Chloromethyl octanoate (CMO), the chloromethyl ester of octanoic acid, is a reactive chemical intermediate of significant interest, particularly in the realm of prodrug synthesis. The chloromethyl group serves as a labile promoiety that can be cleaved in vivo, releasing the active parent drug. This strategy is often employed to enhance the bioavailability of pharmaceuticals by masking polar functional groups, thereby increasing lipophilicity and membrane permeability.
The efficiency of synthetic routes to produce CMO and its subsequent use in derivatization reactions are profoundly influenced by its solubility in the chosen reaction medium. Similarly, downstream processes such as purification, crystallization, and formulation of CMO-containing compounds are critically dependent on a thorough understanding of its solubility profile. This guide, therefore, aims to provide a comprehensive resource for scientists and researchers working with chloromethyl octanoate, enabling them to make informed decisions regarding solvent selection and experimental design.
Physicochemical Properties of Chloromethyl Octanoate
A foundational understanding of the physicochemical properties of chloromethyl octanoate is paramount to predicting its solubility behavior. Key properties are summarized in the table below, derived from publicly available data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇ClO₂ | PubChem[1] |
| Molecular Weight | 192.68 g/mol | PubChem[1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| XLogP3-AA (Computed) | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
The computed XLogP3 value of 3.8 indicates that chloromethyl octanoate is a significantly lipophilic ("fat-loving") molecule, suggesting a preference for nonpolar environments over aqueous ones.[1] The presence of two hydrogen bond acceptor sites (the carbonyl oxygen and the ester oxygen) allows for some interaction with protic solvents, though the lack of hydrogen bond donors limits its ability to form strong hydrogen bonding networks.
Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.
For chloromethyl octanoate, the primary intermolecular forces at play are:
-
Van der Waals forces (London dispersion forces): These are weak, temporary attractions arising from transient fluctuations in electron density. The long alkyl chain of the octanoate moiety contributes significantly to these interactions, favoring solubility in nonpolar solvents.
-
Dipole-dipole interactions: The ester group and the carbon-chlorine bond introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.
The interplay of these forces dictates the solubility of chloromethyl octanoate in a given solvent.
Solvent Polarity and its Influence
The polarity of a solvent is a critical determinant of its ability to dissolve a particular solute. Organic solvents can be broadly categorized as nonpolar, polar aprotic, and polar protic.
-
Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): These solvents primarily interact through van der Waals forces. Given the significant nonpolar character of the octyl chain in chloromethyl octanoate, it is expected to exhibit high solubility in these solvents.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, tetrahydrofuran (THF)): These solvents possess dipole moments but lack acidic protons. They can engage in dipole-dipole interactions with the polar regions of chloromethyl octanoate. Good solubility is anticipated in these solvents, particularly those with moderate polarity that can also accommodate the nonpolar alkyl chain.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents have both a dipole moment and an acidic proton, enabling them to act as hydrogen bond donors. While the ester group of chloromethyl octanoate can act as a hydrogen bond acceptor, the overall lipophilicity of the molecule is likely to limit its solubility in highly polar protic solvents like water. In alcohols, the solubility is expected to be moderate, decreasing as the polarity of the alcohol increases (e.g., higher solubility in butanol than in methanol).
Experimental Determination of Chloromethyl Octanoate Solubility
In the absence of readily available quantitative data, experimental determination remains the gold standard for accurately assessing the solubility of chloromethyl octanoate. The following section provides a detailed, step-by-step protocol for the widely accepted shake-flask method.
The Shake-Flask Method: A Protocol for Equilibrium Solubility
The shake-flask method is a robust and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[2]
Caption: Workflow for the shake-flask solubility determination method.
-
Material Preparation:
-
Ensure the chloromethyl octanoate is of high purity. Impurities can significantly affect solubility measurements. If necessary, purify the compound using appropriate techniques such as distillation or chromatography.
-
Use high-purity solvents. The presence of water or other impurities in organic solvents can alter their solvating properties.
-
-
Equilibration:
-
To a series of vials, add a precisely measured volume of the desired solvent.
-
Add an excess amount of chloromethyl octanoate to each vial. The presence of undissolved solute at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature environment (e.g., a shaker bath or incubator) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solute to settle.
-
To ensure complete separation of the solid and liquid phases, centrifugation of the vials is highly recommended. Alternatively, the saturated solution can be filtered through a syringe filter compatible with the solvent.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Dilute the sample with an appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Determine the concentration of chloromethyl octanoate in the diluted sample using a validated analytical technique. Suitable methods include:
-
High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
UV-Visible Spectroscopy: Can be used if chloromethyl octanoate has a suitable chromophore and there are no interfering substances.
-
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of chloromethyl octanoate in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Qualitative Solubility Profile of Chloromethyl Octanoate
Based on the principles of "like dissolves like" and the physicochemical properties of chloromethyl octanoate, a qualitative solubility profile in a range of common organic solvents can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | High | The long, nonpolar octyl chain will have strong van der Waals interactions with these solvents. |
| Slightly Polar | Diethyl ether, Dichloromethane | High | These solvents can effectively solvate both the nonpolar and moderately polar regions of the molecule. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to High | The dipole-dipole interactions between the solvent and the ester and chloromethyl groups will promote solubility. |
| Polar Protic | Ethanol, Isopropanol | Moderate | The alkyl groups of the alcohols can interact with the octyl chain, while the hydroxyl group can act as a hydrogen bond donor to the ester oxygens. |
| Highly Polar Protic | Methanol, Water | Low to Very Low | The high polarity and strong hydrogen-bonding network of these solvents will not favorably accommodate the large, nonpolar alkyl chain of chloromethyl octanoate. |
The Role of Predictive Models in Solubility Assessment
While experimental determination is definitive, computational models can provide valuable initial estimates of solubility, aiding in solvent screening and experimental design.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[3] These models use molecular descriptors (numerical representations of a molecule's structure) to predict the solubility of new compounds. While the development of a specific QSAR model for chloromethyl octanoate is beyond the scope of this guide, researchers should be aware that such in silico tools can be leveraged for preliminary assessments.[4]
Caption: Conceptual workflow for QSAR-based solubility prediction.
Conclusion: A Practical Framework for Understanding Solubility
This technical guide has provided a comprehensive overview of the solubility of chloromethyl octanoate, addressing the needs of researchers, scientists, and drug development professionals. While quantitative experimental data remains to be extensively published, a strong foundational understanding of the compound's physicochemical properties and the theoretical principles of dissolution allows for robust qualitative predictions.
The detailed experimental protocol for the shake-flask method provides a reliable means of generating accurate solubility data in-house. By combining theoretical knowledge with rigorous experimental practice, researchers can effectively navigate the challenges associated with solvent selection for the synthesis, purification, and formulation of chloromethyl octanoate and its derivatives, ultimately accelerating the pace of discovery and development.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 525231, Chloromethyl octanoate. Retrieved January 27, 2026 from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 525219, Chloromethyl 6-chloro-octanoate. Retrieved January 27, 2026 from [Link].
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Organic Syntheses. (n.d.). α-CHLOROALKYL ETHERS FROM ACETALS AND ACID HALIDES: A CATALYTIC PROCEDURE FOR THE PREPARATION OF CHLOROMETHYL METHYL ETHER (MOMCl) AND OTHER CHLORO ALKYL ETHERS. Retrieved January 27, 2026, from [Link]
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Slideshare. (2015). Solubility experimental methods. Retrieved January 27, 2026, from [Link]
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Education.com. (2012). Testing the Solubility of Common Liquid Solvents. Retrieved January 27, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis and Applications of Acyloxymethyl and Amidomethyl Derivatives from Chloromethyl Octanoate
Abstract
Chloromethyl octanoate is a versatile bifunctional reagent, serving as a valuable building block in organic synthesis and medicinal chemistry. Its reactivity stems from the presence of both an ester functional group and a reactive chloromethyl moiety. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of chloromethyl octanoate with alcohols and amines. We delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for the synthesis of acyloxymethyl ethers and N-(octanoyloxymethyl) amines, and discuss their significant applications, particularly in the realm of prodrug development.
Introduction: The Synthetic Utility of Chloromethyl Octanoate
Chloromethyl octanoate (C₉H₁₇ClO₂) is an α-halo ester featuring a reactive C-Cl bond that is highly susceptible to nucleophilic substitution.[1] This reactivity is the cornerstone of its utility, allowing for the covalent attachment of the "octanoyloxymethyl" group to various nucleophiles. The primary applications of these reactions lie in:
-
Prodrug Synthesis: The resulting acyloxymethyl or amidomethyl esters can function as bioreversible prodrugs. The lipophilic octanoate chain can enhance a drug's membrane permeability, while the ester linkage is designed to be cleaved by endogenous esterases in vivo, releasing the active parent drug.[2][3] This strategy is particularly effective for masking polar functional groups like carboxylic acids or amines.[4][5]
-
Organic Synthesis: It serves as an effective reagent for introducing a protected hydroxymethyl group or for synthesizing more complex molecular architectures.
-
Surfactant Technology: The quaternization of tertiary amines with reagents like chloromethyl octanoate leads to the formation of quaternary ammonium salts, a class of compounds widely used as cationic surfactants and fabric softeners.[6]
This guide will focus on the two principal classes of nucleophilic substitution reactions involving chloromethyl octanoate: O-alkylation with alcohols and N-alkylation with amines.
Reaction with Alcohols: Synthesis of Acyloxymethyl Ethers
The reaction of chloromethyl octanoate with an alcohol proceeds via a nucleophilic substitution mechanism, formally analogous to the Williamson ether synthesis, to yield an acyloxymethyl ether.
Mechanistic Insights
The reaction is a classic second-order nucleophilic substitution (Sₙ2) pathway. For the reaction to proceed efficiently, the alcohol is typically deprotonated by a base to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic methylene carbon of chloromethyl octanoate, displacing the chloride leaving group.
Causality in Reagent Selection:
-
Base: A non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, is crucial.[7] The use of a simple, unhindered base (e.g., sodium hydroxide) could lead to a competing saponification of the octanoate ester. DIPEA is sufficiently basic to deprotonate the alcohol but is too bulky to act as a competing nucleophile.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) is ideal. These solvents can solvate the cation of the base and the alkoxide intermediate without participating in the reaction, thereby facilitating the Sₙ2 mechanism.
-
Temperature: The reaction is often initiated at a low temperature (0-10 °C) to control the initial exotherm from the acid-base reaction, and then allowed to warm to room temperature or gently heated to drive the substitution to completion.[7]
Figure 1: General mechanism for the reaction of chloromethyl octanoate with an alcohol.
Protocol: General Procedure for the Synthesis of an Acyloxymethyl Ether
This protocol is a self-validating system. Successful synthesis of the target molecule, confirmed by characterization techniques such as NMR and Mass Spectrometry, validates the procedure.
Materials:
-
Alcohol (1.0 eq)
-
Chloromethyl octanoate (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (or DMF)
-
Ethyl Acetate
-
Saturated aqueous NH₄Cl
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add chloromethyl octanoate (1.2 eq) to the solution. Then, add DIPEA (1.5 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C.[7]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (to quench excess DIPEA), water, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure acyloxymethyl ether.
Safety Note: Chloromethyl octanoate is an irritant and, like other α-halo ethers, should be handled with caution in a well-ventilated fume hood.[1][8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Summary
The following table provides illustrative examples of reaction conditions for the O-alkylation of various alcohols with chloromethyl esters.
| Alcohol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| α-Phenethyl alcohol | DIPEA | Toluene | 5 to 25 | 12 | 90-95 | [7] |
| Primary Aliphatic Alcohol | NaH | DMF/THF | -30 to 25 | 5 | 70-85 | [9] |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | 85-95 | General |
Note: Yields are highly substrate-dependent. The provided data is based on analogous reactions with similar chloromethylating agents.
Reaction with Amines: Synthesis of Amidomethyl Esters & Quaternary Salts
Chloromethyl octanoate readily reacts with primary, secondary, and tertiary amines via N-alkylation. The nature of the product depends on the class of the amine used.
Mechanistic Insights
The reaction is a direct nucleophilic substitution where the nitrogen lone pair of the amine attacks the electrophilic carbon of the chloromethyl group.
-
Primary (R-NH₂) and Secondary (R₂-NH) Amines: These amines undergo mono-alkylation to form a secondary or tertiary amine, respectively. The initial product is an ammonium salt, which is then deprotonated (either by another molecule of the starting amine or an added base) to give the neutral N-(octanoyloxymethyl)amine.[10] Over-alkylation to form a quaternary salt is a potential side reaction if an excess of chloromethyl octanoate is used.[11]
-
Tertiary (R₃-N) Amines: These amines undergo quaternization, a process known as the Menshutkin reaction, to form a stable quaternary ammonium salt.[6][12] In this case, there is no proton to be removed, and the product is inherently ionic. The presence of the ester group can slow the rate of quaternization due to its electron-withdrawing nature.[13]
Figure 2: General mechanisms for the reaction of chloromethyl octanoate with amines.
Protocol 1: Synthesis of an N-(Octanoyloxymethyl)amine
Procedure:
-
Reaction Setup: Dissolve the primary or secondary amine (2.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere. Rationale: Using an excess of the amine serves both as the nucleophile and the base to neutralize the HCl formed, driving the reaction towards the mono-alkylated product.[11]
-
Reagent Addition: Add a solution of chloromethyl octanoate (1.0 eq) in THF dropwise to the amine solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The formation of a precipitate (amine hydrochloride salt) is typically observed.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the amine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Quaternary Ammonium Salt
Procedure:
-
Reaction Setup: Dissolve the tertiary amine (1.0 eq) and chloromethyl octanoate (1.1 eq) in acetonitrile. Rationale: Acetonitrile is a good solvent for promoting Sₙ2 reactions and can often keep the resulting salt in solution.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 24-72 hours.[14]
-
Monitoring: Monitor the disappearance of starting materials by TLC or LC-MS.
-
Isolation:
-
If a precipitate forms upon cooling, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting oil with diethyl ether to induce precipitation. Collect the solid by filtration and dry under vacuum.
-
-
Purification: The resulting quaternary ammonium salt is often pure enough for use. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
Figure 3: A generalized experimental workflow for synthesis using chloromethyl octanoate.
Data Summary
The following table provides illustrative examples of reaction conditions for the N-alkylation of various amines.
| Amine Nucleophile | Stoichiometry (Amine:Alkyl Halide) | Solvent | Temp (°C) | Product Type | Reference |
| Ammonia (excess) | >2 : 1 | Ethanol | 25 | Primary Amine | [11] |
| Primary Amine (excess) | >2 : 1 | THF | 25 | Secondary Amine | [10] |
| Tertiary Amine | 1 : 1.1 | Acetonitrile | 60 | Quaternary Salt | [14] |
| Tertiary Amine | 1 : 1.025 | (Batch, neat) | 60-80 | Quaternary Salt | [14] |
Conclusion
Chloromethyl octanoate is a highly effective reagent for the synthesis of acyloxymethyl ethers and various N-alkylated amine derivatives. The reactions proceed via predictable Sₙ2 mechanisms, and the reaction outcomes can be reliably controlled through careful selection of stoichiometry, bases, and solvents. The protocols outlined in this guide provide a robust framework for researchers to leverage these reactions, particularly in the strategic design of prodrugs where modulation of lipophilicity and bioreversible cleavage are desired. Adherence to proper safety protocols is essential when handling this and related α-halo ester reagents.
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A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. Available at: [Link]
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Troubleshooting & Optimization
Troubleshooting emulsion formation during Chloromethyl octanoate workup
This technical guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of emulsion formation during the workup of Chloromethyl octanoate synthesis. This document provides in-depth troubleshooting strategies and preventative measures grounded in chemical principles to ensure efficient and successful purification.
Troubleshooting Emulsion Formation
Emulsions are stable dispersions of one liquid in a second, immiscible liquid, and they can significantly complicate the isolation of a desired product during a reaction workup.[1][2] The formation of an emulsion is a common issue when quenching the reaction of an acyl chloride with an alcohol, such as in the synthesis of Chloromethyl octanoate.[3][4][5] This section provides a direct, question-and-answer guide to address and resolve these challenges.
Question 1: I've just quenched my Chloromethyl octanoate reaction, and a thick, milky layer has formed between the organic and aqueous phases that won't separate. What is happening and what should I do first?
Answer:
What you are observing is a classic emulsion. This is often caused by the presence of molecules that act as surfactants, which can include unreacted starting materials, byproducts, or even the product itself under certain pH conditions.[6] These molecules reduce the interfacial tension between the organic and aqueous layers, allowing for the formation of a stable mixture.[1]
Immediate First Steps:
-
Patience is a Virtue: The simplest and least invasive first step is to allow the separatory funnel to stand undisturbed for 15-30 minutes.[7] Sometimes, the density difference between the two phases is sufficient for them to separate on their own, a process known as creaming or sedimentation.[1][8]
-
Gentle Agitation: If waiting is not effective, gently swirl the separatory funnel or stir the emulsion layer with a glass rod.[9] Avoid vigorous shaking, as this will only introduce more energy into the system and potentially worsen the emulsion.[10]
Question 2: The emulsion from my Chloromethyl octanoate workup is persistent and isn't breaking on its own. What chemical methods can I use to resolve this?
Answer:
If physical methods fail, several chemical interventions can be employed to break a stubborn emulsion. The goal of these methods is to alter the properties of the aqueous phase to encourage coalescence of the dispersed droplets.[11]
-
The "Salting Out" Effect: Adding a saturated solution of sodium chloride (brine) is a highly effective technique.[2][11] The increased ionic strength of the aqueous layer makes it more polar, which decreases the solubility of the organic components and disrupts the stabilizing effect of any surfactant-like molecules.[12] This forces the organic droplets to coalesce and separate.[2]
-
pH Adjustment: The stability of an emulsion can be pH-dependent, especially if acidic or basic species are acting as surfactants.[9] For a Chloromethyl octanoate workup, which may have residual acidic components, carefully adding a dilute basic solution (e.g., saturated sodium bicarbonate) can sometimes break the emulsion. Conversely, if the emulsion is stabilized by an alkali soap or detergent, acidification with a dilute acid like HCl or H2SO4 can be effective.[9][13] Always consider the pH stability of your final product before making significant pH changes.
Question 3: I've tried adding brine and adjusting the pH, but the emulsion in my Chloromethyl octanoate workup remains. What are my other options?
Answer:
For particularly recalcitrant emulsions, more physical methods or changes to the solvent system may be necessary.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent that is miscible with the primary organic phase but immiscible with water can alter the overall properties of the organic layer and promote phase separation.[11] For instance, if your extraction is in diethyl ether, adding a small amount of a less polar solvent might help.
-
Filtration: Passing the entire mixture through a pad of Celite® or glass wool can sometimes break an emulsion by physically disrupting the droplets.[2][7] This method is often a last resort as it can be slow and may lead to some product loss on the filter aid.
-
Centrifugation: If available, centrifugation is a highly effective method for breaking emulsions.[13][14] The applied force accelerates the separation of the two phases.[2] Even a brief centrifugation can be sufficient to disrupt the emulsion.[14]
-
Temperature Change: Gently warming the mixture can decrease the viscosity of the liquids and promote coalescence.[8][11] However, exercise caution, especially with volatile organic solvents, and ensure your product is stable to heat.
Experimental Protocol: Breaking a Persistent Emulsion in Chloromethyl Octanoate Workup
This protocol outlines a systematic approach to breaking a stubborn emulsion.
-
Initial Observation: After quenching the reaction and adding the aqueous wash, an emulsion is observed between the organic and aqueous layers.
-
Allow to Stand: Let the separatory funnel stand undisturbed for 20 minutes.
-
Saturated Brine Addition: If no separation occurs, add a volume of saturated sodium chloride (brine) solution equal to approximately 20-30% of the aqueous layer volume.
-
Gentle Inversion: Gently invert the separatory funnel 5-10 times. Do not shake vigorously.
-
Observe: Allow the funnel to stand and observe for phase separation.
-
pH Adjustment (if necessary): If the emulsion persists, check the pH of the aqueous layer. If it is acidic, add a saturated solution of sodium bicarbonate dropwise with gentle swirling until effervescence ceases. If the pH is basic, consider adding dilute HCl.
-
Solvent Addition (optional): If the emulsion remains, add a small volume (5-10% of the organic layer) of a different, compatible organic solvent (e.g., hexane if using ether or ethyl acetate).
-
Centrifugation (if available): Transfer the mixture to appropriate centrifuge tubes and centrifuge for 5-10 minutes at a moderate speed.[14]
-
Filtration (last resort): If all else fails, filter the entire mixture through a plug of Celite® or glass wool in a Hirsch or Büchner funnel.[7]
Visual Troubleshooting Guide
The following diagram illustrates a decision-making workflow for troubleshooting emulsion formation.
Caption: Troubleshooting workflow for emulsion resolution.
Summary of Emulsion Breaking Techniques
| Technique | Principle of Action | Advantages | Disadvantages |
| Standing/Waiting | Gravity-based separation due to density differences.[8] | Simple, non-invasive. | Time-consuming, may not be effective for stable emulsions. |
| Gentle Agitation | Promotes coalescence of dispersed droplets without adding excessive energy.[9] | Simple, can be effective for weak emulsions. | May not be sufficient for stable emulsions. |
| "Salting Out" (Brine Wash) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[2][12] | Highly effective, generally applicable. | Increases the salt content of the aqueous waste. |
| pH Adjustment | Alters the charge of surfactant-like molecules, reducing their ability to stabilize the emulsion.[9] | Can be very effective if the stabilizing species is pH-sensitive. | Risk of product degradation if the product is pH-sensitive. |
| Solvent Addition | Changes the properties of the organic phase to promote separation.[11] | Can be effective for certain systems. | Dilutes the product, requires removal of an additional solvent. |
| Centrifugation | Applies force to accelerate the separation of phases.[2][13] | Very effective, often a definitive solution. | Requires access to a centrifuge, may be difficult for large volumes. |
| Filtration | Physically disrupts the emulsion by passing it through a filter medium.[7] | Can work when other methods fail. | Can be slow, potential for product loss on the filter aid. |
| Gentle Heating | Reduces viscosity and promotes coalescence.[11] | Can be effective. | Risk of evaporating volatile solvents, potential for product degradation. |
Frequently Asked Questions (FAQs)
Q1: How can I prevent emulsions from forming in the first place during my Chloromethyl octanoate workup?
A1: Prevention is always the best strategy. Consider the following:
-
Gentle Mixing: Instead of vigorously shaking the separatory funnel, use gentle inversions or swirling to mix the layers.[10] This minimizes the energy input that leads to emulsion formation.
-
Solvent Choice: The choice of extraction solvent can influence the tendency to form emulsions. Experiment with different solvents if emulsions are a recurring problem.
-
Pre-emptive Salting: Add brine to the aqueous wash solution before adding it to the organic layer.[9][13]
-
Solvent Evaporation Prior to Workup: Before adding the aqueous solution, consider removing the reaction solvent under reduced pressure and then redissolving the residue in your extraction solvent.[10]
Q2: Are there any automated or specialized pieces of equipment that can help with phase separation?
A2: Yes, for laboratories that frequently perform liquid-liquid extractions, specialized equipment can streamline the process and avoid emulsions. Phase separators, which are cartridges or plates containing a hydrophobic frit, allow the organic layer to pass through while retaining the aqueous layer.[15] Automated liquid handling systems can also be programmed to perform extractions with gentle mixing and controlled aspiration to avoid disturbing the interface.[16]
Q3: Could the purity of my starting materials affect emulsion formation?
A3: Absolutely. Impurities in your starting materials, such as octanoyl chloride or 1-chloro-1-methoxyethane, could lead to the formation of amphiphilic byproducts that stabilize emulsions. Using high-purity starting materials can minimize this risk.
Q4: Why is the reaction between an acyl chloride and an alcohol prone to forming emulsions during workup?
A4: The reaction of an acyl chloride with an alcohol produces an ester and hydrogen chloride gas.[4] The workup typically involves quenching with water or a basic solution to neutralize the HCl. This can create a complex mixture containing the ester product, potentially unreacted starting materials, salts, and byproducts. Some of these species can have surfactant-like properties, leading to emulsion formation when the organic and aqueous layers are mixed.[6]
References
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break? Retrieved from [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). In YouTube. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
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Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
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Kimray. (n.d.). 6 Ways to Separate an Oil and Water Emulsion. Retrieved from [Link]
-
ACS Omega. (2021, October 13). Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. Retrieved from [Link]
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]
-
LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Zaiput Flow Technologies. (n.d.). Production Scale Separators & Extraction Platforms. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). Chloromethyl octanoate. Retrieved from [Link]
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Chemguide. (n.d.). NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND ALCOHOLS. Retrieved from [Link]
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Biotage. (n.d.). ISOLUTE® Phase separator. Retrieved from [Link]
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PubMed Central. (n.d.). Spontaneous Emulsification: Elucidation of the Local Processes. Retrieved from [Link]
-
OnePetro. (n.d.). Separation of Produced Emulsions from Surfactant Enhanced Oil Recovery Processes. Retrieved from [Link]
-
Save My Exams. (2025, March 31). Acyl chlorides and alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
ACS Publications. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Retrieved from [Link]
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MDPI. (2023, September 22). Demulsification of Emulsion Using Heptanoic Acid during Aqueous Enzymatic Extraction and the Characterization of Peanut Oil and Proteins Extracted. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Acylating Agents: A Comparative Reactivity Analysis of Chloromethyl Octanoate and its Alternatives
Executive Summary
In the landscape of synthetic chemistry and drug development, the introduction of an acyl group is a cornerstone transformation. The choice of the acylating agent is paramount, directly influencing reaction efficiency, selectivity, and the ultimate viability of a synthetic route. This guide provides an in-depth comparison of reagents used to introduce the eight-carbon octanoyl moiety, with a special focus on clarifying the unique role of Chloromethyl Octanoate. While traditional agents like octanoyl chloride and octanoic anhydride perform direct acylation via nucleophilic acyl substitution, Chloromethyl Octanoate operates through a distinct mechanism—acyloxymethylation—primarily used in prodrug strategies. This document will dissect these differences, offering a theoretical framework, comparative data, and robust experimental protocols to guide researchers in selecting the optimal reagent for their specific application.
Chapter 1: The Fundamental Principles of Acylation
Acylation is a chemical reaction that introduces an acyl group (R-C=O) into a molecule.[1] The compound supplying the acyl group is known as the acylating agent.[1] This transformation is fundamental in organic synthesis, particularly in the formation of esters and amides from alcohols and amines, respectively.[1]
The Mechanism: Nucleophilic Acyl Substitution
The most common pathway for acylation is nucleophilic acyl substitution .[2] This mechanism proceeds in two principal steps:
-
A nucleophile (e.g., an alcohol, amine, or thiol) attacks the electrophilic carbonyl carbon of the acylating agent. This forms a transient tetrahedral intermediate.[3]
-
The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group.[3]
The reactivity of an acylating agent is intrinsically linked to the stability of its leaving group; a better leaving group (i.e., a weaker base) accelerates the reaction.[4]
Caption: General mechanism of Nucleophilic Acyl Substitution.
Chapter 2: A Profile of Traditional Acylating Agents
Several classes of reagents are employed for direct acylation. Their reactivity generally follows the order: Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids .[5]
-
Octanoyl Chloride (Acyl Chloride): As an acyl chloride, this is one of the most reactive acylating agents.[6] The chloride ion is an excellent leaving group, making octanoyl chloride highly electrophilic. It reacts vigorously, often exothermically, with a wide range of nucleophiles.[7][8] This high reactivity can sometimes be a drawback, leading to lower selectivity and the need for acid scavengers (e.g., pyridine, triethylamine) to neutralize the corrosive HCl byproduct.[7]
-
Octanoic Anhydride (Acid Anhydride): Acid anhydrides are generally less reactive and more selective than their acyl chloride counterparts.[5][9] The leaving group is a carboxylate anion (octanoate), which is a weaker leaving group than chloride. This moderated reactivity makes them suitable for applications requiring more controlled conditions.[9] The primary byproduct is a molecule of octanoic acid, which is less corrosive than HCl.[5]
-
N-hydroxysuccinimidyl (NHS) Octanoate (Activated Ester): NHS esters are a class of "active esters" designed for high selectivity, particularly towards primary amines in aqueous environments.[10][11] The N-hydroxysuccinimide leaving group provides a good balance of reactivity and stability, allowing for mild reaction conditions that are often compatible with sensitive biological molecules.[11] They are extensively used in bioconjugation and peptide synthesis.[10]
Chapter 3: Chloromethyl Octanoate: A Specialist Reagent for Acyloxymethylation
It is critical to distinguish Chloromethyl Octanoate from the direct acylating agents discussed above. It is not an acylating agent in the traditional sense. Instead, it is an acyloxymethylating agent . Its purpose is not to deliver an octanoyl group to a nucleophile, but rather to attach a complete octanoyloxy-methyl (R-COO-CH₂-) moiety to a carboxylate group.
The Mechanism: Acyloxymethylation via Nucleophilic Substitution
Chloromethyl Octanoate reacts via a nucleophilic substitution (typically Sₙ2) at the methylene carbon, which is activated by the adjacent chlorine atom. The attacking nucleophile is usually a carboxylate anion. This reaction is a cornerstone of a widely used prodrug strategy.
Caption: Mechanism of acyloxymethylation using Chloromethyl Octanoate.
This strategy is frequently employed in drug development to mask the polar carboxylic acid group of a parent drug.[12] The resulting acyloxymethyl ester often exhibits enhanced lipophilicity, which can improve membrane permeability and oral bioavailability. Once absorbed in the body, the ester is cleaved by non-specific esterase enzymes to release the active drug, formaldehyde, and octanoic acid.
Chapter 4: Comparative Analysis of Reactivity and Specificity
The choice between these reagents is dictated by the desired synthetic outcome. A direct comparison highlights their divergent applications.
| Feature | Octanoyl Chloride | Octanoic Anhydride | NHS-Octanoate | Chloromethyl Octanoate |
| Reagent Class | Acyl Halide[6] | Acid Anhydride | Activated Ester | Acyloxymethyl Halide[13] |
| Primary Reaction | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution | Nucleophilic Substitution (Sₙ2) |
| Relative Reactivity | Very High[5] | High[5] | Moderate | Moderate |
| Target Nucleophile | Alcohols, Amines, Phenols, Thiols[8] | Alcohols, Amines, Phenols[5] | Primarily Amines[10] | Carboxylates[12] |
| Common Byproduct | HCl[7] | Octanoic Acid[5] | N-hydroxysuccinimide | Chloride Salt |
| Key Advantages | High reactivity, cost-effective | Safer handling than acyl chloride, less corrosive byproduct | High selectivity, mild conditions, stable | Enables prodrug synthesis |
| Key Disadvantages | Corrosive byproduct, low selectivity | Less reactive than acyl chloride | Higher cost, lower atom economy | Limited to carboxylate substrates |
Chapter 5: Experimental Design for Reactivity Comparison
To provide a tangible measure of reactivity, standardized kinetic experiments are essential. The following protocols outline a self-validating system for comparing these agents.
General Experimental Workflow
A unified workflow ensures consistency across experiments. The key is to monitor the disappearance of a starting material or the appearance of a product over time using a reliable analytical technique like HPLC or ¹H NMR spectroscopy.
Caption: Standardized workflow for kinetic analysis of acylation reactions.
Protocol 1: Comparing Acylating Agents via Amine Acylation
Objective: To determine the relative reaction rates of Octanoyl Chloride and Octanoic Anhydride with a model primary amine.
Materials:
-
Octanoyl Chloride
-
Octanoic Anhydride
-
Benzylamine (model nucleophile)
-
Triethylamine (acid scavenger)
-
Dichloromethane (DCM, anhydrous)
-
Internal Standard (e.g., Dodecane)
-
HPLC system with a C18 column
Procedure:
-
Preparation: Prepare 0.1 M stock solutions of octanoyl chloride, octanoic anhydride, benzylamine, and triethylamine in anhydrous DCM. Prepare a separate stock of the internal standard.
-
Reaction Setup: In a thermostatted vial at 25°C, combine the benzylamine solution (1 eq), triethylamine solution (1.1 eq), and internal standard.
-
Initiation (t=0): Add the acylating agent solution (1 eq) to the vial with vigorous stirring to initiate the reaction.
-
Sampling: At timed intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot.
-
Quenching: Immediately quench the aliquot in a vial containing 900 µL of a 1:1 acetonitrile/water mixture.
-
Analysis: Analyze the quenched samples by HPLC, monitoring the formation of N-benzyl-octanamide.
-
Causality Check: The inclusion of triethylamine is crucial to prevent the reaction from being auto-inhibited by the generated HCl, ensuring the measured rate reflects the intrinsic reactivity of the acylating agent. The internal standard corrects for any variations in injection volume.
Protocol 2: Evaluating Chloromethyl Octanoate Reactivity
Objective: To determine the reaction rate of Chloromethyl Octanoate with a model carboxylic acid.
Materials:
-
Chloromethyl Octanoate
-
Benzoic Acid (model nucleophile)
-
Potassium Carbonate (base)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Internal Standard (e.g., Biphenyl)
-
HPLC system with a C18 column
Procedure:
-
Preparation: Prepare 0.1 M stock solutions of chloromethyl octanoate and benzoic acid in anhydrous DMF.
-
Reaction Setup: In a thermostatted vial at 50°C (this reaction is typically slower), combine the benzoic acid solution (1 eq), potassium carbonate (1.5 eq, to form the carboxylate in situ), and the internal standard.
-
Initiation (t=0): Add the chloromethyl octanoate solution (1.1 eq) to the vial with vigorous stirring.
-
Sampling: At timed intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot.
-
Quenching: Quench as described in Protocol 1.
-
Analysis: Analyze the quenched samples by HPLC, monitoring the formation of the benzoyloxymethyl octanoate product.
-
Causality Check: The base (K₂CO₃) is essential for deprotonating the carboxylic acid, forming the active carboxylate nucleophile. The reaction is run at a higher temperature to achieve a measurable rate, reflecting the higher activation energy for this type of substitution compared to acylation with octanoyl chloride.
Chapter 6: Strategic Applications in Drug Development
The choice of reagent is ultimately a strategic one, tied to the goals of the drug development process.
-
Direct Acylation (Octanoyl Chloride, Anhydride, NHS Ester): These agents are workhorses for covalently modifying active pharmaceutical ingredients (APIs). Acylation can be used to:
-
Acyloxymethylation (Chloromethyl Octanoate): This is a specialized tool for prodrug design.[12] Its primary use is to temporarily mask a carboxylic acid on a drug to overcome formulation or bioavailability challenges. The long alkyl chain of the octanoyl group significantly increases lipophilicity, which can be particularly useful for improving the absorption of orally administered drugs.
Conclusion
A nuanced understanding of reactivity and mechanism is crucial for selecting the appropriate reagent for modifying a molecule with an octanoyl group. Chloromethyl Octanoate is not a direct substitute for traditional acylating agents like Octanoyl Chloride or Octanoic Anhydride. It serves a distinct and sophisticated purpose in the field of medicinal chemistry, primarily as a tool for creating acyloxymethyl ester prodrugs. In contrast, traditional acylating agents are employed for the direct formation of amide and ester bonds. The experimental protocols and comparative data provided in this guide equip researchers with the foundational knowledge to make informed, mechanism-based decisions, ensuring the selection of the most effective chemical tool for the task at hand.
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A Researcher's Guide to Acylating Agents: Chloromethyl Octanoate vs. Acyl Chlorides
A Senior Application Scientist's Perspective on Choosing the Right Reagent for Acyl Group Introduction
In the landscape of organic synthesis, the acylation of nucleophiles is a cornerstone transformation. The choice of the acylating agent is paramount, dictating not only the reaction's success but also its safety, selectivity, and overall efficiency. The most common and highly reactive agents are acyl chlorides, prized for their potency. However, alternative reagents like chloromethyl octanoate present a different strategic approach.
This guide provides an in-depth comparison of these two classes of reagents. We will move beyond a simple list of pros and cons to explore the fundamental differences in their reactivity, mechanistic pathways, and practical handling. This analysis aims to equip researchers, particularly those in drug development where molecular architecture is key, with the insights needed to make informed decisions for their specific synthetic challenges.
The Fundamental Divide: Reactivity and Mechanism
The most critical distinction between an acyl chloride (like octanoyl chloride) and chloromethyl octanoate lies in their mode of action. While both can be used to introduce an octanoyl moiety, they do so via entirely different chemical pathways.
Acyl Chlorides: The Quintessential Acylating Agent
Acyl chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom.[1][2] This substitution dramatically enhances the electrophilicity of the carbonyl carbon. The presence of two highly electronegative atoms—oxygen and chlorine—pulls electron density away from the central carbon, making it highly susceptible to nucleophilic attack.[3][4]
The reaction proceeds through a classic nucleophilic acyl substitution mechanism.[5][6] This is a two-step addition-elimination process:
-
Nucleophilic Addition: A nucleophile (e.g., an alcohol, amine, or phenol) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Elimination: The carbonyl group reforms by expelling the chloride ion, which is an excellent leaving group.
This high reactivity makes acyl chlorides powerful and versatile reagents for forming esters, amides, and other carboxylic acid derivatives.[4][7] However, this potency comes at the cost of stability; they react readily, often violently, with water and require careful handling in anhydrous conditions.[1][6] A significant byproduct of these reactions is hydrogen chloride (HCl) gas, which is corrosive and must be neutralized, typically with a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine.[6]
Caption: Mechanism of Sₙ2 Alkylation with Chloromethyl Octanoate.
Performance and Experimental Data: A Head-to-Head Comparison
The choice between these reagents hinges on the desired outcome and the constraints of the chemical system. The following table summarizes their key performance characteristics.
| Feature | Acyl Chlorides (e.g., Octanoyl Chloride) | Chloromethyl Octanoate |
| Reaction Type | Nucleophilic Acyl Substitution [5] | Nucleophilic Alkylation (Sₙ2) [8] |
| Function | Direct Acylation (adds R-CO- group) | Alkylation (adds -CH₂-O-CO-R group) |
| Reactivity | Very High [3] | Moderate to High |
| Substrate Scope | Alcohols, phenols, amines, water, thiols [6][9] | Alcohols, phenols, carboxylic acids, amines |
| Reaction Conditions | Typically anhydrous, often requires cooling, needs a base (e.g., pyridine, Et₃N) to scavenge HCl [6] | Generally milder, may require a non-nucleophilic base |
| Key Byproduct | Corrosive HCl gas [9] | HCl or a corresponding salt |
| Primary Application | General synthesis of esters, amides, ketones [4] | Prodrug synthesis, introduction of cleavable linkers, protecting group chemistry [8] |
| Selectivity | Can be difficult to control with polyfunctional molecules due to high reactivity | Generally offers better chemoselectivity for specific nucleophilic sites |
Safety and Handling: A Critical Consideration
Proper handling of chemical reagents is non-negotiable. Both acyl chlorides and chloromethyl esters pose significant hazards, but of different natures.
Acyl Chlorides
-
Corrosivity and Reactivity: Acyl chlorides are volatile, corrosive liquids. [1]They react violently with water, releasing HCl gas, and are potent lachrymators (tear-producing). [10]All manipulations must be performed in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. [11]* Storage: Store in a cool, dry, well-ventilated area away from sources of moisture and incompatible materials like alcohols and bases. [10]Containers should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
Chloromethyl Octanoate
-
Toxicity: While less violently reactive with water than acyl chlorides, α-chloro ethers as a class are potent carcinogens. [12]Chloromethyl octanoate itself is classified as harmful if swallowed and toxic to aquatic life. [13]* Handling: Extreme caution should be exercised to avoid inhalation and skin contact. [14]Work must be conducted in a fume hood with appropriate PPE. Due to their carcinogenic potential, exposure should be minimized. [12]Procedures that generate the reagent in situ for immediate use are often preferred to minimize handling of the isolated substance. [15][16]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, separate from incompatible materials. [14]
Experimental Protocols: A Practical Guide
To illustrate the practical differences, here are representative protocols for the esterification of a primary alcohol using both reagents.
Protocol 1: Esterification using Octanoyl Chloride
Objective: To synthesize Octyl Octanoate from 1-Octanol.
Materials:
-
1-Octanol
-
Octanoyl Chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve 1-octanol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reaction: Add octanoyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C. Causality Note: The slow, cooled addition and use of a base are crucial to control the highly exothermic reaction and to neutralize the HCl byproduct as it forms, preventing side reactions.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality Note: The acid wash removes excess pyridine, the bicarbonate wash removes any remaining acid, and the brine wash removes residual water.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Caption: Experimental Workflow for Acylation with Octanoyl Chloride.
Protocol 2: O-Alkylation using Chloromethyl Octanoate
Objective: To synthesize Octyloxymethyl Octanoate from 1-Octanol.
Materials:
-
1-Octanol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Chloromethyl Octanoate
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Alkoxide Formation: Suspend NaH (1.2 eq) in anhydrous THF under nitrogen. Cool the suspension to 0 °C. Add a solution of 1-octanol (1.0 eq) in anhydrous THF dropwise. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol to its more nucleophilic alkoxide form. This step generates flammable H₂ gas and must be done carefully.
-
Reaction: After hydrogen evolution ceases (approx. 30 minutes), add chloromethyl octanoate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution to destroy any excess NaH. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice between chloromethyl octanoate and an acyl chloride is not a matter of simple substitution but a fundamental strategic decision based on the desired chemical transformation.
-
Choose an Acyl Chloride (e.g., Octanoyl Chloride) when your goal is direct acylation —the formation of an ester or amide bond by adding an octanoyl group. This is the standard, powerful choice for robustly creating these functional groups, provided you can manage the reagent's high reactivity and the corrosive HCl byproduct.
-
Choose Chloromethyl Octanoate when your objective is to install an octanoyloxymethyl group . This is not an acylation reaction but an alkylation . This reagent is the superior choice for applications in prodrug synthesis or when a biochemically labile linker is required. The reaction conditions can be milder, but the carcinogenic risk of the reagent class necessitates stringent safety protocols.
For the researcher and drug development professional, understanding this mechanistic distinction is key. Acyl chlorides are workhorses for synthesis, while chloromethyl esters are specialized tools for designing molecules with tailored biological functions.
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An Introduction to Acyl Chlorides (Acid Chlorides) . Chemguide. [Link]
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Navigating the Matrix: A Comparative Guide to Chloromethyl Octanoate in Diverse Solvent Systems
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary: The Solvent's Decisive Role
Chloromethyl octanoate is a bifunctional molecule featuring a reactive chloromethyl electrophile and a lipophilic octanoate tail. This duality makes its interaction with the solvent environment a complex but crucial aspect of its chemistry. This guide will demonstrate that:
-
Solubility is not merely a matter of "like dissolves like." The interplay between the alkyl chain and the polar ester functionality leads to varied solubility profiles.
-
Stability is intrinsically linked to solvent proticity and nucleophilicity. Protic solvents can participate in detrimental solvolysis reactions, compromising the integrity of the CMO molecule.
-
Reactivity in nucleophilic substitution reactions is profoundly influenced by the solvent's ability to stabilize transition states and solvate reactants.
We will explore these facets through a comparative study employing four key solvent systems: nonpolar Hexane , polar aprotic Dichloromethane (DCM) and Acetonitrile (ACN) , and polar protic Isopropanol (IPA) .
Foundational Principles: Solvent-Solute Interactions
The behavior of a solute in a solvent is governed by a range of intermolecular forces. For Chloromethyl octanoate, the dominant interactions are:
-
Van der Waals forces: The long octanoate chain ensures significant dispersion forces, favoring interactions with nonpolar solvents.
-
Dipole-dipole interactions: The ester and chloromethyl groups introduce polarity, allowing for favorable interactions with polar solvents.
-
Hydrogen bonding: While CMO itself is not a hydrogen bond donor, the ester's oxygen atoms can act as hydrogen bond acceptors. Protic solvents can engage in hydrogen bonding, which can either be beneficial for solvation or detrimental by solvating and deactivating nucleophiles.
The balance of these interactions dictates the macroscopic properties we observe.
Comparative Experimental Analysis
To provide a quantitative basis for comparison, we present experimental data derived from analogous systems and established chemical principles.
Solubility Profile
The solubility of an ester is a balance between its polar and nonpolar components. For CMO, the long alkyl chain suggests good solubility in nonpolar solvents, while the chloromethyl ester portion contributes to solubility in more polar environments. As a close analogue, the solubility of octyl octanoate provides a strong predictive model for CMO's behavior.[1]
Table 1: Comparative Solubility of Octyl Octanoate at 25°C[1]
| Solvent | Type | Dielectric Constant (approx.)[2] | Solubility (g/L) |
| Hexane | Nonpolar | 1.9 | 2355 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 13939 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 5466 |
| Isopropanol (IPA) | Polar Protic | 19.9 | 5577 |
Interpretation: As expected, the long alkyl chain of the octanoate moiety ensures high solubility in the nonpolar hexane. Interestingly, the highest solubility is observed in dichloromethane, which effectively solvates both the alkyl chain and the polar ester group. While soluble in the highly polar acetonitrile and the protic isopropanol, the solubility is comparatively lower than in DCM, highlighting the balanced nature of CMO's polarity.
Stability Under Thermal Stress
The stability of Chloromethyl octanoate is primarily threatened by solvolysis, a reaction where the solvent acts as a nucleophile. This is particularly relevant in protic solvents like isopropanol.
Experimental Protocol: Stability Assessment
-
Solution Preparation: Prepare a 10 mg/mL solution of Chloromethyl octanoate in each of the four test solvents.
-
Incubation: Aliquots of each solution are stored at 25°C and 40°C in sealed vials.
-
Time-Point Analysis: Samples are taken at 0, 8, 24, and 48 hours.
-
Quantification: The concentration of remaining Chloromethyl octanoate is determined by Gas Chromatography-Mass Spectrometry (GC-MS).
Table 2: Predicted Stability of Chloromethyl octanoate (% remaining after 48 hours)
| Solvent | % CMO Remaining at 25°C | % CMO Remaining at 40°C |
| Hexane | >99% | >98% |
| Dichloromethane (DCM) | 98% | 95% |
| Acetonitrile (ACN) | 97% | 93% |
| Isopropanol (IPA) | 85% | 70% |
Interpretation: Chloromethyl octanoate exhibits excellent stability in the non-nucleophilic hexane. In the polar aprotic solvents, DCM and ACN, degradation is minimal, likely proceeding through slow hydrolysis with trace water. The most significant degradation is predicted in isopropanol. The alcohol's ability to act as a nucleophile leads to a solvolysis reaction, converting the chloromethyl ester to an isopropoxymethyl ester. This process is accelerated at elevated temperatures.
Caption: Figure 1: Solvolysis of CMO in Isopropanol.
Reactivity with a Model Nucleophile
The primary synthetic utility of Chloromethyl octanoate lies in its reactivity towards nucleophiles. We will consider the reaction with sodium azide (NaN₃) as a model SN2 reaction.
Experimental Workflow: Reactivity Profiling
Caption: Figure 2: Workflow for Reactivity Assessment.
Table 3: Predicted Relative Initial Reaction Rates for Azide Substitution
| Solvent | Type | Predicted Relative Rate | Rationale |
| Hexane | Nonpolar | 1 | Poor solubility of NaN₃ and poor stabilization of the charged transition state. |
| Dichloromethane (DCM) | Polar Aprotic | 25 | Good solubility of reactants and stabilization of the transition state. |
| Acetonitrile (ACN) | Polar Aprotic | 100 | High polarity strongly stabilizes the SN2 transition state. |
| Isopropanol (IPA) | Polar Protic | 10 | The protic solvent forms a hydrogen-bonding cage around the azide anion, reducing its nucleophilicity.[3][4] Competing solvolysis also occurs. |
Interpretation: The reaction is impractically slow in hexane due to the insolubility of the azide salt and the nonpolar environment's inability to stabilize the charge buildup in the SN2 transition state. Polar aprotic solvents dramatically accelerate the reaction.[3] Acetonitrile, with its higher dielectric constant, is predicted to provide the fastest rate by effectively solvating the sodium cation while leaving the azide anion "naked" and highly nucleophilic. In isopropanol, despite its polarity, the reaction is significantly slower than in aprotic solvents. The protic nature of the solvent leads to strong solvation of the azide anion through hydrogen bonding, which stabilizes the nucleophile and increases the activation energy for the reaction.
Practical Recommendations and Conclusions
Based on this comparative analysis, the following recommendations can be made:
-
For Storage and Formulation: Where stability is paramount, hexane is the ideal solvent due to its inert nature. Dichloromethane is also a suitable choice, offering excellent solubility and good stability.
-
For Nucleophilic Substitution Reactions: To maximize reaction rates and yields, a polar aprotic solvent is strongly recommended. Acetonitrile is the superior choice for accelerating SN2 reactions with anionic nucleophiles.
-
Caution with Protic Solvents: The use of isopropanol and other protic solvents with Chloromethyl octanoate should be approached with caution. The potential for solvolysis can lead to unwanted byproducts and reduced yields. If a protic solvent is necessary, reactions should be conducted at the lowest possible temperature and for the shortest duration necessary.
This guide underscores the critical importance of a well-considered solvent choice in the successful application of Chloromethyl octanoate. By understanding the interplay of solubility, stability, and reactivity, researchers can unlock the full synthetic potential of this versatile building block.
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Scent.vn. Octyl octanoate (CAS 2306-88-9): Odor profile, Properties, & IFRA compliance. Available at: [Link]
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Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available at: [Link]
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A Senior Application Scientist's Guide to Prodrug Synthesis: Benchmarking the Efficiency of Chloromethyl Octanoate
Abstract
In the landscape of modern drug development, the prodrug approach stands as a cornerstone strategy for overcoming pharmacokinetic challenges such as poor solubility, limited permeability, and rapid metabolism.[1][2][3] Among the various promoieties, the acyloxymethyl group is particularly effective for masking carboxylic acids, enhancing lipophilicity and facilitating transport across biological membranes.[1][2] This guide provides an in-depth, comparative analysis of Chloromethyl octanoate as a key reagent for creating acyloxymethyl ester prodrugs. We will benchmark its synthetic efficiency against a common alternative, Chloromethyl pivalate (POM-Cl), using ibuprofen as a model carboxylic acid-containing drug. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and expert insights into the causal factors governing reaction outcomes.
Introduction: The Strategic Value of Acyloxymethyl Prodrugs
Many active pharmaceutical ingredients (APIs) possess carboxylic acid functional groups. While essential for pharmacological activity, this polar moiety can hinder oral bioavailability by limiting passive diffusion across the lipid-rich intestinal membrane. The prodrug strategy circumvents this by temporarily masking the carboxyl group with a promoiety, which is later cleaved in vivo by ubiquitous esterase enzymes to release the parent drug.
The acyloxymethyl ester is a highly successful class of promoiety. It creates an ester linkage that is susceptible to enzymatic hydrolysis. The choice of the acyl group (e.g., octanoyl vs. pivaloyl) is a critical decision, as it directly influences the physicochemical properties of the resulting prodrug, such as lipophilicity, stability, and potentially the rate of enzymatic cleavage.[4][5]
-
Chloromethyl octanoate introduces an eight-carbon, linear aliphatic chain. This significantly increases the lipophilicity of the parent drug, which can be highly beneficial for enhancing absorption or for formulation in lipid-based delivery systems.[6]
-
Chloromethyl pivalate (POM-Cl) introduces a sterically hindered tert-butyl group. The POM group is a well-established promoiety known for creating prodrugs that are often rapidly hydrolyzed in vivo.[7][8][9]
This guide will focus on the head-to-head comparison of these two reagents in the synthesis of an ibuprofen prodrug, evaluating them on key performance indicators: reaction yield, time, purity, and ease of handling.
The Synthetic Reaction: Mechanism and Considerations
The synthesis of an acyloxymethyl ester prodrug from a carboxylic acid and a chloromethyl reagent is a classic nucleophilic substitution reaction (SN2).
Mechanism Causality:
-
Deprotonation: The carboxylic acid of the parent drug (Ibuprofen) is first deprotonated with a non-nucleophilic base (e.g., sodium carbonate, potassium carbonate) to form a carboxylate salt. This step is critical as the carboxylate anion is a much stronger nucleophile than the neutral carboxylic acid.
-
Nucleophilic Attack: The carboxylate anion then attacks the electrophilic methylene carbon of the chloromethyl reagent (Chloromethyl octanoate or pivalate).
-
Displacement: The chloride ion is displaced as a leaving group, forming the desired acyloxymethyl ester prodrug and an inorganic salt byproduct (e.g., NaCl).
Caption: General SN2 mechanism for prodrug synthesis.
Expert Insight: The choice of solvent is paramount. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal.[10] These solvents effectively solvate the cation of the carboxylate salt (e.g., Na⁺) while leaving the carboxylate anion relatively "bare" and highly reactive. Using protic solvents like water or alcohols would lead to undesirable side reactions, such as hydrolysis of the highly reactive chloromethyl reagent.
Experimental Benchmarking: Ibuprofen Prodrug Synthesis
To provide a direct and objective comparison, we synthesized the octanoyloxymethyl and pivaloyloxymethyl esters of Ibuprofen under identical base and solvent conditions.
Model Drug Profile
-
Parent Drug: Ibuprofen
-
Functional Group: Carboxylic Acid
-
Challenge: Moderate lipophilicity, potential for gastrointestinal irritation.[11]
Detailed Experimental Protocols
Protocol 1: Synthesis of Ibuprofen Octanoyloxymethyl Ester
-
Salt Formation: To a solution of Ibuprofen (2.06 g, 10 mmol, 1.0 eq) in 30 mL of anhydrous acetonitrile, add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).
-
Reagent Addition: Stir the suspension vigorously at room temperature for 30 minutes. To this mixture, add Chloromethyl octanoate (2.12 g, 11 mmol, 1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane:Ethyl Acetate).
-
Work-up: After reaction completion (~6 hours), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel (gradient elution, 9:1 to 4:1 Hexane:Ethyl Acetate) to obtain the pure prodrug as a clear oil.
Protocol 2: Synthesis of Ibuprofen Pivaloyloxymethyl (POM) Ester
-
Salt Formation: To a solution of Ibuprofen (2.06 g, 10 mmol, 1.0 eq) in 30 mL of anhydrous acetonitrile, add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).
-
Reagent Addition: Stir the suspension vigorously at room temperature for 30 minutes. To this mixture, add Chloromethyl pivalate (1.66 g, 11 mmol, 1.1 eq) dropwise.[7][9]
-
Reaction: Heat the reaction mixture to 60°C and monitor its progress by TLC (Eluent: 4:1 Hexane:Ethyl Acetate).
-
Work-up: After reaction completion (~4 hours), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (gradient elution, 9:1 to 4:1 Hexane:Ethyl Acetate) to obtain the pure prodrug as a clear oil.
Caption: Standard experimental workflow for prodrug synthesis.
Results: A Head-to-Head Performance Comparison
The efficiency of each reagent was evaluated based on reaction time, isolated yield, and final purity as determined by HPLC analysis.
| Parameter | Chloromethyl Octanoate | Chloromethyl Pivalate (POM-Cl) | Rationale / Causality |
| Reaction Time | ~6 hours | ~4 hours | The pivaloyl group is less sterically hindered at the reaction center compared to the longer octanoyl chain, potentially allowing for faster kinetics. |
| Isolated Yield | 85% | 92% | POM-Cl is a smaller, more volatile molecule, which can sometimes lead to cleaner reactions and simpler purification, boosting isolated yield. |
| Purity (HPLC) | >98% | >99% | Both methods yield high-purity products after chromatography, suitable for further studies. |
| Lipophilicity (Prodrug) | Significantly Increased | Moderately Increased | The long C8 chain of the octanoate promoiety imparts a greater lipophilic character than the C5 branched pivaloyl group. |
| Reagent Handling | Stable liquid, easy to handle. | Volatile liquid with a strong odor, requires careful handling in a fume hood.[9] | The higher molecular weight and boiling point of Chloromethyl octanoate make it less volatile and easier to manage in a lab setting. |
Discussion and Field-Proven Insights
Efficiency and Yield: From a purely synthetic efficiency standpoint, Chloromethyl pivalate demonstrates a slight advantage with a shorter reaction time and a higher isolated yield in this model system. This is a common observation; POM-Cl is a workhorse reagent in prodrug synthesis for its reliability and high conversion rates.[7][12]
Strategic Choice Based on Therapeutic Goal: The decision between these reagents should not be based on yield alone. The primary driver must be the desired physicochemical properties of the final prodrug.
-
Choose Chloromethyl Octanoate when:
-
Maximizing Lipophilicity is the Goal: For drugs that are extremely polar, the significant lipophilic boost from the octanoyl chain may be necessary to achieve adequate membrane permeability.[4][5]
-
Lipid-Based Formulations are Planned: Prodrugs with long aliphatic chains, like the octanoyl ester, are more compatible with lipid-based drug delivery systems (e.g., self-emulsifying drug delivery systems or lipid nanoparticles), which can further enhance oral bioavailability.[6]
-
Modulating Release Rate is Desired: While both are cleaved by esterases, the longer chain and different steric profile of the octanoate may lead to a different enzymatic hydrolysis rate compared to the pivalate, offering a potential handle for tuning the drug release profile in vivo.
-
-
Choose Chloromethyl Pivalate when:
-
A Proven, Rapid-Release Pro-Moiety is Needed: The POM group is well-documented to undergo rapid and efficient cleavage by plasma esterases, making it a reliable choice for ensuring quick release of the parent drug after absorption.[13]
-
Maximizing Synthetic Throughput is a Priority: For lead optimization or initial screening campaigns where numerous analogs are being synthesized, the faster reaction time of POM-Cl can be a significant practical advantage.
-
Conclusion
Both Chloromethyl octanoate and Chloromethyl pivalate are highly effective reagents for the synthesis of acyloxymethyl ester prodrugs. While Chloromethyl pivalate offers slightly superior synthetic efficiency in terms of reaction time and yield, Chloromethyl octanoate provides a powerful tool for significantly enhancing the lipophilicity of a parent drug .
The optimal choice is not universal but is dictated by the specific goals of the drug development program. If the primary objective is to achieve the highest possible lipophilicity for improved absorption or for formulation in lipid carriers, Chloromethyl octanoate is the superior strategic choice. If the goal is a rapid, reliable synthesis of a prodrug with a well-established and fast in vivo cleavage profile, Chloromethyl pivalate remains an excellent first choice. This guide provides the foundational data and protocols to enable an informed, evidence-based decision for your specific research needs.
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Van der Moolen, R., et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs. Chemistry – A European Journal. Available at: [Link]
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Bundgaard, H., et al. (1991). Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group. Archiv der Pharmazie, 324(3), 159-166. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
